4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
CAS No.: 150728-13-5
Cat. No.: VC21344064
Molecular Formula: C15H10Cl2N4O2
Molecular Weight: 349.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 150728-13-5 |
---|---|
Molecular Formula | C15H10Cl2N4O2 |
Molecular Weight | 349.2 g/mol |
IUPAC Name | 4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine |
Standard InChI | InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3 |
Standard InChI Key | IZGOBGVYADHVKH-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl |
Canonical SMILES | COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl |
Appearance | White to Light Brown Solid |
Melting Point | 157-160°C |
Chemical Identity and Structure
Chemical Identifiers
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is uniquely identified through various chemical classification systems. The compound is registered with the Chemical Abstracts Service (CAS) under the number 150728-13-5 . Its molecular structure consists of a bipyrimidine core with chlorine atoms at the 4 and 6 positions, and a 2-methoxyphenoxy group at position 5.
The following table presents the primary chemical identifiers for this compound:
Identifier | Value |
---|---|
CAS Number | 150728-13-5 |
Molecular Formula | C15H10Cl2N4O2 |
Molecular Weight | 349.17 g/mol |
InChI Key | IZGOBGVYADHVKH-UHFFFAOYSA-N |
IUPAC Name | 4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine |
SMILES Notation | COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl |
Synonyms and Alternative Names
The compound is known by several names in scientific literature and commercial contexts, reflecting its structure and applications. These synonyms often highlight its role as an intermediate in pharmaceutical synthesis, particularly for the drug Bosentan .
Common alternative names include:
-
2,2'-Bipyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-
-
4,6-Dichloro-5-(o-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidine
-
Bosentan Related Compound D
-
Bosentan Intermediate (I)
-
2-(4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl)pyrimidine
Physical and Chemical Properties
General Physical Properties
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine appears as a crystalline powder with a yellow to light brown coloration . Its physical properties are crucial for its identification, handling, and applications in synthetic processes.
The following table summarizes the key physical properties of this compound:
Solubility and Chemical Behavior
The compound demonstrates limited solubility in common organic solvents. According to available data, it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol . This limited solubility profile can impact its handling in laboratory settings and its applications in synthetic pathways.
The compound's predicted pKa value of -3.58±0.33 suggests it is a relatively weak acid . This property may influence its reactivity and behavior in chemical reactions, particularly in processes where acid-base interactions are relevant.
Crystal Structure and Molecular Geometry
Crystallographic Data
The crystal structure of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine has been determined through X-ray crystallography. The compound crystallizes in the monoclinic space group P21/n with four molecules per unit cell . The detailed crystallographic parameters provide important information about the three-dimensional arrangement of the molecules in the solid state.
The following table presents the key crystallographic data:
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/n |
Unit Cell Dimensions | a = 10.716(2) Å |
b = 8.1112(18) Å | |
c = 18.601(5) Å | |
β = 106.486(3)° | |
Volume | 1550.3(6) ų |
Z (molecules per unit cell) | 4 |
Calculated Density | 1.496 Mg m⁻³ |
Absorption Coefficient | 0.43 mm⁻¹ |
Crystal Size | 0.22 × 0.20 × 0.18 mm |
Intermolecular Interactions
In the crystal structure, the molecules interact through various non-covalent forces. While conventional hydrogen bonds are absent, the crystal packing is stabilized by short intermolecular C⋯N contacts (3.206(3) Å) and C—H⋯π interactions . These interactions include:
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C12—H12⋯N4 contacts with C12⋯N4 distance of 3.639(3) Å
-
C8⋯N2 contacts with a distance of 3.206(3) Å
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C1—H1⋯C12 contacts with C1⋯C12 distance of 3.725(3) Å
These intermolecular interactions collectively determine the three-dimensional arrangement of molecules in the crystal and contribute to the macroscopic physical properties of the solid.
Applications and Significance
Pharmaceutical Applications
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine has significant importance in pharmaceutical chemistry, particularly as an intermediate in the synthesis of therapeutic agents. Most notably, it serves as a key precursor in the synthesis of Bosentan, as indicated by its common alternative names such as "Bosentan Intermediate (I)" and "Bosentan Related Compound D" .
Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The structural features of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, particularly its bipyrimidine core and substitution pattern, contribute to the pharmacological properties of the final drug product.
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